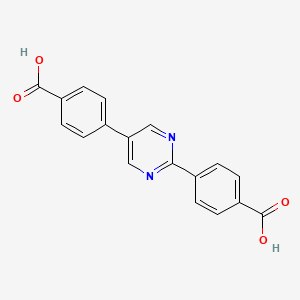

4,4'-(Pyrimidine-2,5-diyl)dibenzoic acid

Beschreibung

4,4'-(Pyrimidine-2,5-diyl)dibenzoic acid is a dicarboxylic acid ligand featuring a pyrimidine heterocycle as the central core, with benzoic acid groups at the 2 and 5 positions. This ligand is widely employed in metal-organic framework (MOF) synthesis due to its rigid, planar structure and nitrogen-rich aromatic system, which facilitates strong coordination with metal nodes and enables tailored porosity . The pyrimidine moiety introduces dual nitrogen atoms at positions 1 and 3 (relative to the benzoic acid substituents), enhancing its ability to engage in π-π stacking and hydrogen bonding, critical for stabilizing MOF architectures .

Eigenschaften

IUPAC Name |

4-[2-(4-carboxyphenyl)pyrimidin-5-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O4/c21-17(22)13-5-1-11(2-6-13)15-9-19-16(20-10-15)12-3-7-14(8-4-12)18(23)24/h1-10H,(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABMYUIJAQCAAAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(N=C2)C3=CC=C(C=C3)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00698183 | |

| Record name | 4,4'-(Pyrimidine-2,5-diyl)dibenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00698183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126676-00-4 | |

| Record name | 4,4'-(Pyrimidine-2,5-diyl)dibenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00698183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(Pyrimidine-2,5-diyl)dibenzoic acid typically involves the condensation of pyrimidine derivatives with benzoic acid derivatives. One common method is the reaction of 2,5-dibromopyrimidine with 4-carboxyphenylboronic acid in the presence of a palladium catalyst under Suzuki coupling conditions. The reaction is carried out in an inert atmosphere, often using a base such as potassium carbonate in a solvent like dimethylformamide or toluene .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Analyse Chemischer Reaktionen

Types of Reactions: 4,4’-(Pyrimidine-2,5-diyl)dibenzoic acid can undergo various chemical reactions, including:

Oxidation: The benzoic acid groups can be oxidized to form corresponding carboxylate salts.

Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Carboxylate salts.

Reduction: Dihydropyrimidine derivatives.

Substitution: Substituted pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

4,4’-(Pyrimidine-2,5-diyl)dibenzoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Wirkmechanismus

The mechanism of action of 4,4’-(Pyrimidine-2,5-diyl)dibenzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrimidine ring can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. In materials science, the compound’s ability to form coordination complexes with metals can lead to the development of novel materials with unique properties .

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Similar Dibenzoic Acid Derivatives

The structural diversity of dibenzoic acid ligands arises from variations in the central aromatic core and substituent positions. Below is a comparative analysis of key analogues:

Key Observations :

- Nitrogen Content: Pyrimidine and pyrazine derivatives provide dual nitrogen atoms, enabling stronger metal coordination compared to non-nitrogenated cores (e.g., H2oba or H2sdb) .

- Rigidity vs. Flexibility : Pyrimidine and pyrazine cores impart rigidity, favoring microporous MOFs, while ether or sulfone linkers introduce flexibility, affecting pore dynamics .

- Electronic Effects : Pyrimidine’s electron-deficient nature contrasts with furan’s electron-rich core, influencing host-guest interactions in adsorption applications .

Physical and Chemical Property Analysis

- Thermal Stability : Pyrimidine-based MOFs exhibit high thermal stability (decomposition >300°C), comparable to pyrazine-linked frameworks but superior to furan- or ether-containing MOFs .

- Spectroscopic Data :

- Solubility: Limited solubility in polar solvents (e.g., DMF, DMSO), typical of rigid dibenzoic acid ligands .

Biologische Aktivität

4,4'-(Pyrimidine-2,5-diyl)dibenzoic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of 4,4'-(Pyrimidine-2,5-diyl)dibenzoic acid can be represented as follows:

This structure features a pyrimidine ring connected to two benzoic acid moieties, which may contribute to its biological properties.

Research indicates that the biological activity of 4,4'-(Pyrimidine-2,5-diyl)dibenzoic acid may be attributed to its interaction with various biological targets. Notably:

- Inhibition of Enzymatic Activity : The compound has been studied for its potential to inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial in the folate metabolism pathway in various organisms, including Plasmodium falciparum, the causative agent of malaria .

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain bacterial and fungal strains, although detailed mechanisms remain under investigation.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of 4,4'-(Pyrimidine-2,5-diyl)dibenzoic acid:

Case Studies and Research Findings

- Antimalarial Activity : A study conducted on synthesized analogs of pyrimidine derivatives demonstrated that 4,4'-(Pyrimidine-2,5-diyl)dibenzoic acid exhibited promising inhibition against PfDHFR, with IC50 values ranging from 1.3 to 243 nM for wild-type strains. This suggests potential for development as an antimalarial agent .

- Cytotoxic Effects : In vitro studies revealed that this compound showed moderate cytotoxicity against several human cancer cell lines. The mechanism appears to involve induction of apoptosis and cell cycle arrest, although further studies are required to elucidate the exact pathways involved.

- Antifungal Properties : The compound was tested against Aspergillus fumigatus, showing significant antifungal activity. This suggests that it could be a candidate for treating fungal infections, particularly in immunocompromised patients.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.